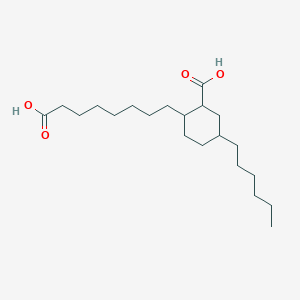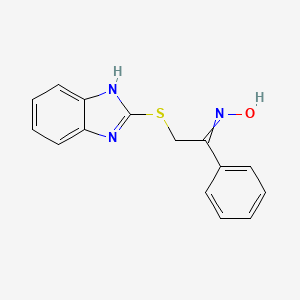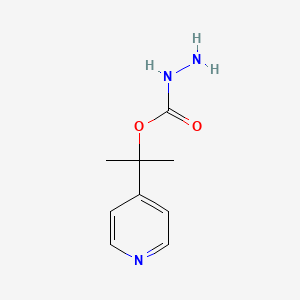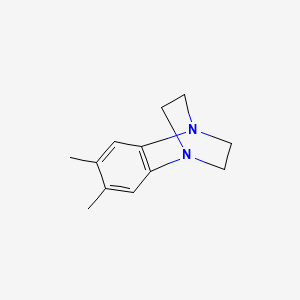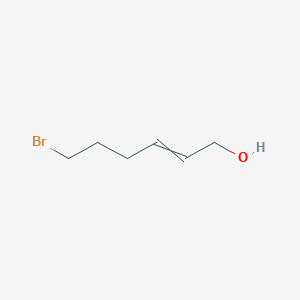![molecular formula C11H7N3O5S B14471472 2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol CAS No. 65182-94-7](/img/structure/B14471472.png)
2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol is an organic compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a sulfanyl group attached to a 2,4-dinitrophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol typically involves the nitration of benzylpyridine followed by the introduction of a sulfanyl group. The process begins with the electrophilic aromatic substitution of benzylpyridine using fuming nitric acid and sulfuric acid to yield 2,4-dinitrobenzylpyridine. This intermediate is then reacted with a suitable thiol reagent under controlled conditions to introduce the sulfanyl group, forming the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of pyridin-3-one derivatives.
Reduction: Formation of 2-[(2,4-diaminophenyl)sulfanyl]pyridin-3-ol.
Substitution: Formation of various substituted pyridin-3-ol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The nitro groups may participate in redox reactions, leading to the generation of reactive oxygen species that can modulate cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
2,4-Dinitrobenzylpyridine: An intermediate in the synthesis of 2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol.
2-[(2,4-Diaminophenyl)sulfanyl]pyridin-3-ol: A reduced form of the compound with different chemical properties.
Uniqueness
This compound is unique due to its combination of a pyridine
Propiedades
Número CAS |
65182-94-7 |
|---|---|
Fórmula molecular |
C11H7N3O5S |
Peso molecular |
293.26 g/mol |
Nombre IUPAC |
2-(2,4-dinitrophenyl)sulfanylpyridin-3-ol |
InChI |
InChI=1S/C11H7N3O5S/c15-9-2-1-5-12-11(9)20-10-4-3-7(13(16)17)6-8(10)14(18)19/h1-6,15H |
Clave InChI |
BGLJDVBRUXNJKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Magnesium iodide [4-(methanesulfonyl)phenyl]methanide (1/1/1)](/img/structure/B14471389.png)
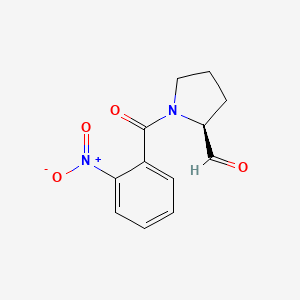
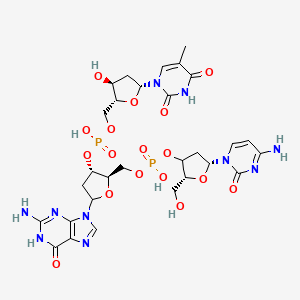
![3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14471429.png)
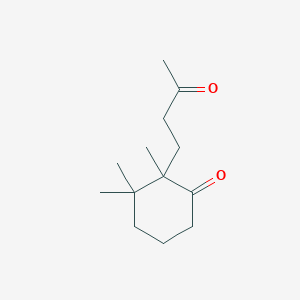

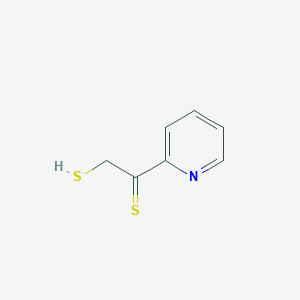
![4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate](/img/structure/B14471437.png)
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;perchlorate](/img/structure/B14471441.png)
